molecular formula C6H13BO2 B13945164 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane CAS No. 57633-64-4

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane

Cat. No.: B13945164
CAS No.: 57633-64-4
M. Wt: 127.98 g/mol
InChI Key: JNXNAKAJVUOYQG-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C6H13BO2 and a molecular weight of 127.98 g/mol This compound is part of the dioxaborolane family, which is known for its unique structure featuring a boron atom bonded to two oxygen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon double or triple bond . This reaction is usually rapid and can be catalyzed by transition metals such as palladium or platinum.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is unique due to its specific combination of ethyl and dimethyl groups, which enhance its stability and reactivity in various chemical processes. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

57633-64-4

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C6H13BO2/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3

InChI Key

JNXNAKAJVUOYQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)C)C)CC

Origin of Product

United States

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